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molecular formula C15H14 B3023078 4-Methylstilbene CAS No. 4714-21-0

4-Methylstilbene

Cat. No. B3023078
M. Wt: 194.27 g/mol
InChI Key: MDRVHDXASYPUCB-VAWYXSNFSA-N
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Patent
US04153719

Procedure details

4-Styrylbenzyl bromide was prepared from 35.4 g. of 4-methylstilbene and 35.6 g. of N-bromosuccinimide in carbon tetrachloride according to the procedure of Example 8(a); yield 35.5 g., m.p. 125°-127° C. after recrystallization from benzene-cyclohexane and acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH:8]([C:5]1[CH:6]=[CH:7][C:2]([CH2:1][Br:16])=[CH:3][CH:4]=1)=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, m.p. 125°-127° C. after recrystallization from benzene-cyclohexane and acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C1=CC=C(CBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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